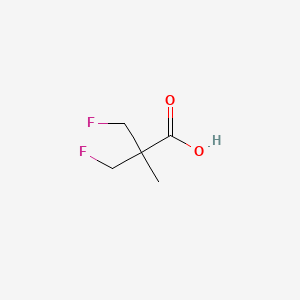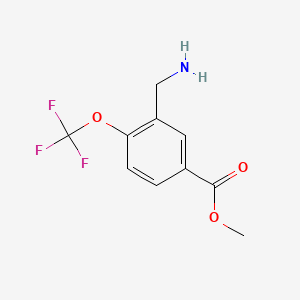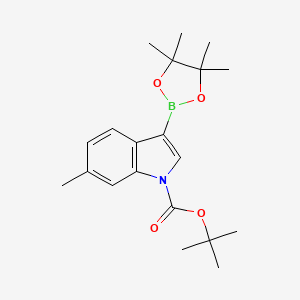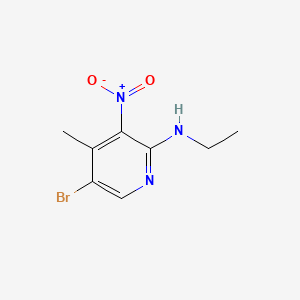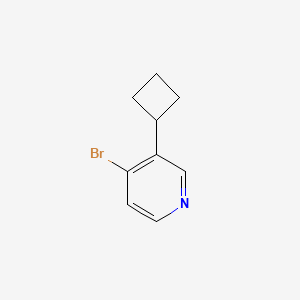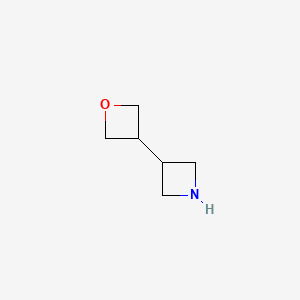
3-(Oxetan-3-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxetan-3-yl)azetidine is a heterocyclic compound that features both an oxetane and an azetidine ring. These four-membered rings are known for their unique chemical properties and reactivity. The presence of both rings in a single molecule makes this compound an interesting subject for research in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-3-yl)azetidine typically involves the formation of the oxetane and azetidine rings through cyclization reactions. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates. This reaction is catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the aza-Michael addition and other cyclization reactions makes them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-(Oxetan-3-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetanones.
Reduction: The azetidine ring can be reduced to form azetidines with different substituents.
Substitution: Both rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxetanones and azetidinones.
Reduction: Substituted azetidines.
Substitution: Various functionalized oxetane and azetidine derivatives.
Scientific Research Applications
3-(Oxetan-3-yl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a precursor for various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-yl)azetidine involves its interaction with specific molecular targets and pathways. The oxetane and azetidine rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzymes or the modulation of receptor activity, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Oxetane: A four-membered ring containing one oxygen atom.
Azetidine: A four-membered ring containing one nitrogen atom.
Oxetan-3-one: An oxetane derivative with a carbonyl group at the third position.
Azetidin-3-one: An azetidine derivative with a carbonyl group at the third position.
Uniqueness: 3-(Oxetan-3-yl)azetidine is unique due to the presence of both oxetane and azetidine rings in a single molecule. This dual-ring structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(oxetan-3-yl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2-7-1)6-3-8-4-6/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUSNVIHCUYFFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2COC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744743 |
Source


|
| Record name | 3-(Oxetan-3-yl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273562-98-3 |
Source


|
| Record name | 3-(Oxetan-3-yl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)
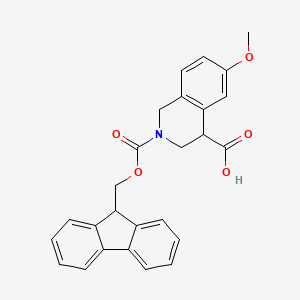

![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)
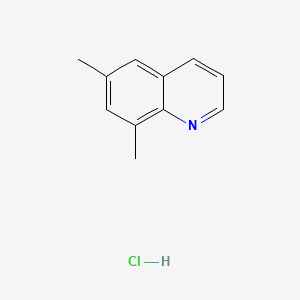
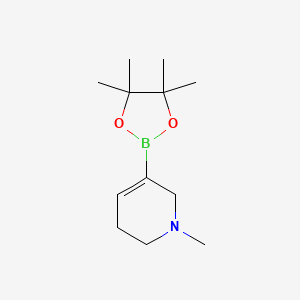
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B567977.png)
![3-[[(9R)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B567979.png)
